
Benzenediazonium, 4-chloro-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 4-chloro-, acetate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The 4-chloro- substitution indicates the presence of a chlorine atom at the para position of the benzene ring, while the acetate group is the counterion. Diazonium salts are known for their high reactivity and are widely used in organic synthesis, particularly in the preparation of aromatic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-chloro-, acetate typically involves the diazotization of 4-chloroaniline. The process begins with the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction can be represented as follows:
4-chloroaniline+HNO2+HCl→4-chlorobenzenediazonium chloride+H2O
The resulting 4-chlorobenzenediazonium chloride is then treated with sodium acetate to form this compound:
4-chlorobenzenediazonium chloride+CH3COONa→benzenediazonium, 4-chloro-, acetate+NaCl
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the low temperatures required for the diazotization reaction and in handling the highly reactive diazonium salts safely.
化学反应分析
Types of Reactions
Benzenediazonium, 4-chloro-, acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (for iodination), copper(I) chloride (for chlorination), and copper(I) cyanide (for cyanation). These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. The reactions are usually carried out in alkaline conditions and at low temperatures.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Reduction Reactions: The primary product is the corresponding aromatic amine.
科学研究应用
Benzenediazonium, 4-chloro-, acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds through substitution and coupling reactions. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Diazonium salts are used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: They are employed in the synthesis of drug molecules and in the development of diagnostic reagents.
Industry: Diazonium salts are used in the production of polymers, resins, and other materials. They are also used in the textile industry for dyeing and printing fabrics.
作用机制
The mechanism of action of benzenediazonium, 4-chloro-, acetate involves the formation of highly reactive intermediates. The diazonium group (-N₂⁺) is a good leaving group, which can be replaced by various nucleophiles. The reactions typically proceed through the formation of an aryl cation or radical intermediate, which then reacts with the nucleophile to form the final product. The high reactivity of the diazonium group makes these compounds versatile intermediates in organic synthesis.
相似化合物的比较
Benzenediazonium, 4-chloro-, acetate can be compared with other diazonium salts such as benzenediazonium chloride, benzenediazonium tetrafluoroborate, and benzenediazonium nitrate. While all these compounds share the diazonium group, their reactivity and applications can vary based on the nature of the counterion and the substituents on the benzene ring. For example:
Benzenediazonium chloride: Commonly used in substitution reactions to form chlorobenzene.
Benzenediazonium tetrafluoroborate: Known for its stability and used in fluorination reactions.
Benzenediazonium nitrate: Used in nitration reactions and known for its explosive nature.
The unique combination of the 4-chloro- substitution and the acetate counterion in this compound provides specific reactivity patterns and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
50715-69-0 |
|---|---|
分子式 |
C8H7ClN2O2 |
分子量 |
198.60 g/mol |
IUPAC 名称 |
4-chlorobenzenediazonium;acetate |
InChI |
InChI=1S/C6H4ClN2.C2H4O2/c7-5-1-3-6(9-8)4-2-5;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
NDFGDOPALHUUMY-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].C1=CC(=CC=C1[N+]#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


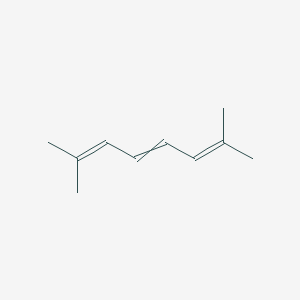
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
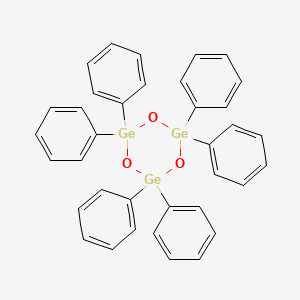

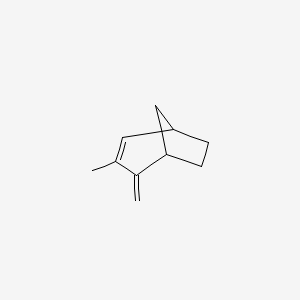
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


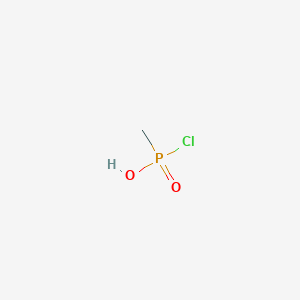
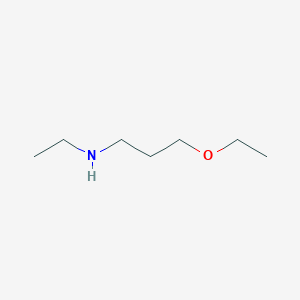
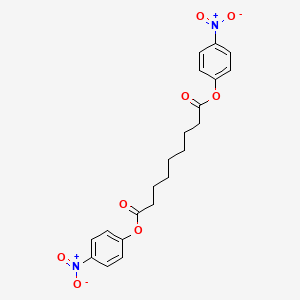
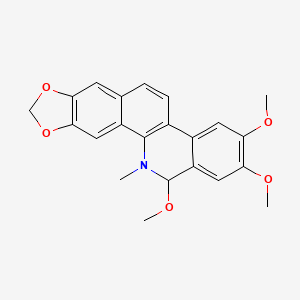
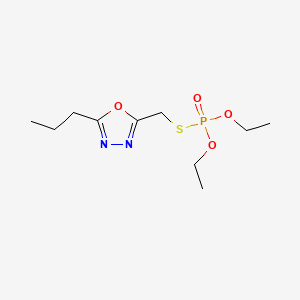
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
